3-(氨甲基)喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

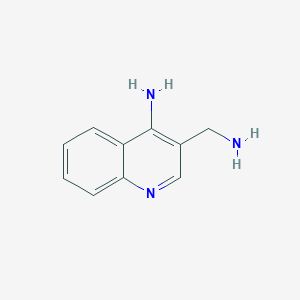

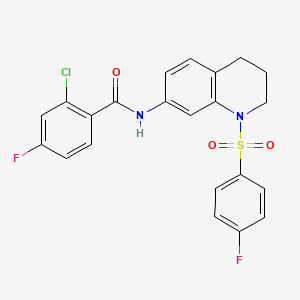

3-(Aminomethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1247363-12-7 . It has a molecular weight of 173.22 and its IUPAC name is 3-(aminomethyl)-4-quinolinamine .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-(Aminomethyl)quinolin-4-amine, has been a topic of interest in medicinal and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)quinolin-4-amine is 1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) . This indicates that the compound has a quinoline core with an aminomethyl group attached.Chemical Reactions Analysis

Quinoline derivatives, including 3-(Aminomethyl)quinolin-4-amine, are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

3-(Aminomethyl)quinolin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 173.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

A3 腺苷受体的拮抗剂

涉及 2-芳基吡唑并[3,4-c]喹啉衍生物(包括 4-胺和 4-氨基取代衍生物)的研究已证明其作为人 A3 腺苷受体 (AR) 拮抗剂的潜力。这些化合物对 hA3 受体亚型表现出纳摩尔亲和力,选择性程度取决于 4-氨基上的取代基。特别是,庞大和亲脂性的酰基以及苄基氨基甲酰基残基产生了高效和选择性的 hA3 受体拮抗剂。这一发现对治疗应用有意义,尤其是在预防海马中缺氧和葡萄糖剥夺引起的突触活性不可逆衰竭方面,这与脑缺血等疾病有关 (Colotta 等人,2007)。

3-氨基喹喔啉酮的合成

另一个应用通过喹喔啉酮与胺的无金属交叉脱氢偶联得到证明,该过程由碘催化。该反应促进了在环境条件下合成 3-氨基喹喔啉酮,展示了一种具有良好官能团耐受性的多功能方法。所得的 3-氨基喹喔啉酮衍生物具有潜在的药用价值,为这些化合物提供了实用的获取途径 (Gupta 等人,2017)。

喹啉衍生物的 A3 偶联

创新的 A3 偶联方法已被用于合成 2,4-二取代喹啉衍生物,展示了喹啉部分在生物活性化合物和工业有用化合物中的广泛用途。本综述重点介绍了通过 A3 偶联合成的喹啉衍生物的抗菌、抗炎、抗惊厥和光物理性质,涵盖了各种催化体系,并提供了对环保合成方法的见解 (Naidoo & Jeena,2017)。

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery . With the swift development of new molecules containing this nucleus, many research reports have been generated . Therefore, future directions may include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

3-(aminomethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQEOBBGCHKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)quinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)

![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)

![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)